N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide
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Overview
Description
“N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide” is a complex organic compound that incorporates a thiophene nucleus . Thiophene derivatives are known for their wide range of biological and pharmacological activities . They have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives often involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The reaction of enaminones with heteroamines has also been reported . The structure of the synthesized compounds is usually elucidated from their spectral information .Molecular Structure Analysis
The molecular structures of thiophene-2-carboxamide derivatives are typically determined using IR, 1H NMR, and mass spectroscopic analyses . The electronic properties of the synthesized products are often studied using density functional theory (DFT), where they exhibit a close HOMO–LUMO energy gap .Chemical Reactions Analysis
Thiophene-2-carboxamide derivatives can react with different nucleophiles and electrophiles . Enaminones, which are often used in the synthesis of these compounds, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives are often studied using various spectroscopic techniques and DFT . These compounds typically exhibit a close HOMO–LUMO energy gap .Scientific Research Applications
Synthesis of Novel Compounds
The synthesis of novel chemical entities derived from thiophene carboxamides shows promise in the development of drugs with anti-inflammatory and analgesic properties. For instance, a study describes the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antitubercular Activities
Research into pyrimidine-azitidinone analogues demonstrates antimicrobial and antitubercular potential. One study synthesized a series of compounds and tested them against bacterial, fungal strains, and Mycobacterium tuberculosis, providing insights into the design of new antibacterial and antituberculosis drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Interaction with DNA
The design and synthesis of bisintercalating threading diacridines that can bind to DNA through a threading mode of action have shown a slow dissociation rate from DNA and cytotoxicity, indicating their potential as transcription inhibitors. Such compounds could serve as the basis for developing new anticancer therapies by inhibiting transcription processes within cells (Wakelin, Bu, Eleftheriou, Parmar, Hayek, & Stewart, 2003).
Photophysical Properties and pH-Sensing Application
The development of pyrimidine-phthalimide derivatives with donor–π–acceptor structures has led to the synthesis of compounds exhibiting solid-state fluorescence and positive solvatochromism. These properties are leveraged in designing novel colorimetric pH sensors, demonstrating the application of these compounds in analytical chemistry and sensor technology (Yan, Meng, Li, Ge, & Lu, 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiophene-2-carboxamide is the cyclooxygenase-2 receptor (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation .
Mode of Action
This compound interacts with the COX-2 receptor, exhibiting specific interactions with key residues located in the site of the COX-2 structure . This interaction inhibits the activity of the COX-2 enzyme, thereby reducing the production of prostaglandins .
Biochemical Pathways
The inhibition of COX-2 by this compound affects the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation. By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby potentially alleviating inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of prostaglandin production due to the inhibition of COX-2 . This could potentially result in the alleviation of inflammation and related symptoms .
properties
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-19(2)13-11(17-14(21)12-4-3-9-23-12)10-16-15(18-13)20-5-7-22-8-6-20/h3-4,9-10H,5-8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAKYNZDJMRARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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